molecular formula C9H11ClN2O B12128104 2-Amino-2-(2-chlorophenyl)propanamide

2-Amino-2-(2-chlorophenyl)propanamide

Cat. No.: B12128104
M. Wt: 198.65 g/mol
InChI Key: GGLKXZUCELZHSZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of propanamide, where the amine group is substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzaldehyde with ammonium acetate and acetic anhydride to form the intermediate 2-chlorophenylacetamide. This intermediate is then subjected to a reaction with ammonia to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The production process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chlorophenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine and chlorophenyl groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylacetic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-2-(2-chlorophenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chlorophenyl)propanamide
  • 2-Amino-2-(4-chlorophenyl)propanamide
  • 2-Amino-2-(2-bromophenyl)propanamide

Uniqueness

2-Amino-2-(2-chlorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-2-(2-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-4-2-3-5-7(6)10/h2-5H,12H2,1H3,(H2,11,13)

InChI Key

GGLKXZUCELZHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)N)N

Origin of Product

United States

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